![molecular formula C15H14BrFN2O B4286209 N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as BFEU, is a synthetic compound that has been widely used in scientific research. BFEU is a urea derivative that has a unique chemical structure, making it a valuable tool in various biochemical and physiological studies.
Mecanismo De Acción
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea acts as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of the kinase, preventing the kinase from phosphorylating its substrate. This leads to the inhibition of the kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by this compound can lead to the inhibition of cell proliferation, induction of apoptosis, and alteration of cell cycle progression. This compound has also been shown to affect glucose metabolism by inhibiting glycogen synthase kinase 3, which regulates the synthesis and degradation of glycogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is a valuable tool in scientific research due to its potency and selectivity as a kinase inhibitor. However, this compound has some limitations in lab experiments. This compound is not a specific inhibitor of a single kinase, and its effects on different kinases can vary. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea in scientific research. One potential application is in the study of cancer. Protein kinases play a crucial role in the development and progression of cancer, and this compound could be used to study the kinase pathways involved in cancer progression. Another possible direction is in the development of new kinase inhibitors based on the structure of this compound. The unique structure of this compound could be used as a starting point for the development of new inhibitors with improved potency and selectivity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a tool to study various biological processes. This compound is a potent inhibitor of protein kinases, which makes it a valuable tool in the study of cellular signaling pathways. This compound has several biochemical and physiological effects, including the inhibition of cell proliferation and alteration of glucose metabolism. While this compound has some limitations in lab experiments, its unique chemical structure makes it a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been extensively used in scientific research as a tool to study various biological processes. One of the most common applications of this compound is in the study of protein kinases. This compound is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and checkpoint kinase 1.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJKINZSYTMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



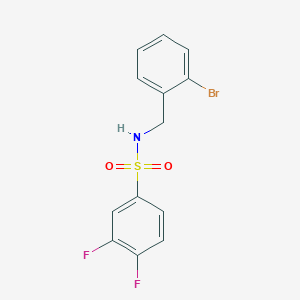
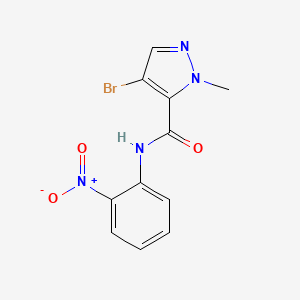
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea](/img/structure/B4286144.png)
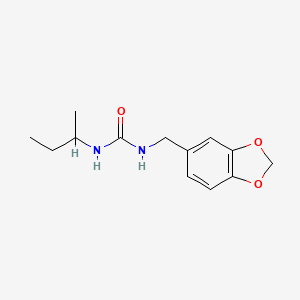
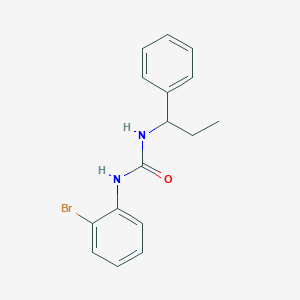
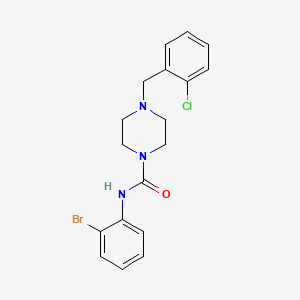
![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)


![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)

![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)